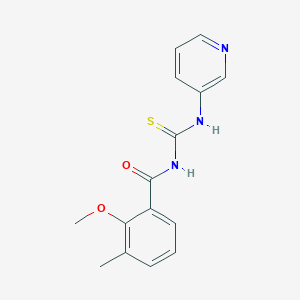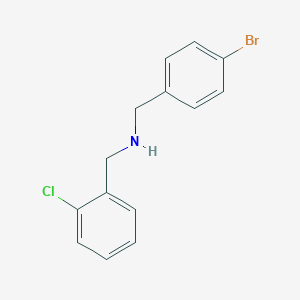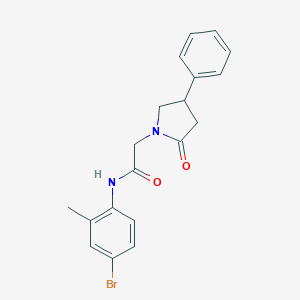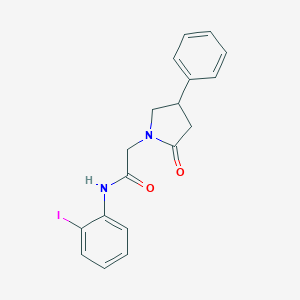
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTB is a small molecule inhibitor that selectively targets the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用機序
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide selectively inhibits PTP1B by binding to its catalytic domain and preventing its dephosphorylation activity. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues, such as adipose tissue and skeletal muscle. 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces body weight and improves lipid metabolism by increasing energy expenditure and reducing lipid accumulation in adipose tissue and liver. 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in adipose tissue.
実験室実験の利点と制限
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide is a small molecule inhibitor that can be easily synthesized and purified for use in lab experiments. It has high selectivity and potency for PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo.
将来の方向性
Future research on 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in human clinical trials. 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide could also be used as a lead compound for the development of novel PTP1B inhibitors with improved selectivity and potency. Additionally, the role of 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide in regulating other metabolic pathways and its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease, should be further investigated.
合成法
The synthesis of 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide involves a series of chemical reactions, starting with the reaction of 3-amino-4-methylpyridine with carbon disulfide to form 3-methylthio-4-methylpyridine-2-amine. This intermediate is then reacted with 2-methoxybenzoyl chloride to form 2-methoxy-3-methylthio-N-(pyridin-3-yl)benzamide. Finally, the thioamide group is oxidized to form the target compound, 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide.
科学的研究の応用
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. 2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
特性
分子式 |
C15H15N3O2S |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
2-methoxy-3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H15N3O2S/c1-10-5-3-7-12(13(10)20-2)14(19)18-15(21)17-11-6-4-8-16-9-11/h3-9H,1-2H3,(H2,17,18,19,21) |
InChIキー |
QWSTUFGJQWBHHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CN=CC=C2 |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CN=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283570.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine](/img/structure/B283573.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)


![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)


